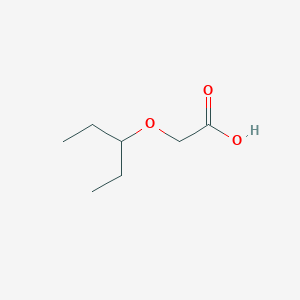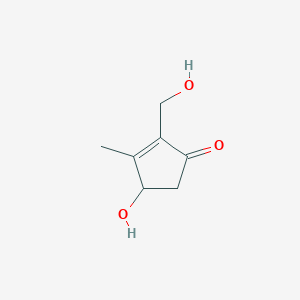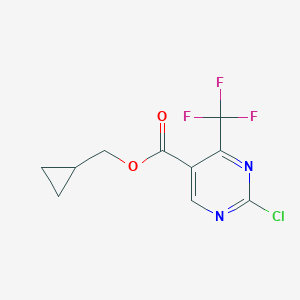![molecular formula C8H15N B071381 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane CAS No. 175021-19-9](/img/structure/B71381.png)
2-Propan-2-yl-2-azabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propan-2-yl-2-azabicyclo[211]hexane is a bicyclic compound featuring a nitrogen atom within its structure This compound is part of the azabicyclo[21
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane typically involves a [2+2] cycloaddition reaction. One efficient method is the photochemical [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction requires special equipment and glassware, making it challenging to scale up. An alternative approach involves the intramolecular displacement of a primary alkyl chloride with tert-butylsulfinamide to form the bicyclic ring system .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of the synthesis and the need for specialized equipment. advancements in photochemical methods and the development of scalable synthetic routes may facilitate larger-scale production in the future .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propan-2-yl-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like sodium hypochlorite or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom can be targeted by various nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted azabicyclo[2.1.1]hexane derivatives.
Applications De Recherche Scientifique
2-Propan-2-yl-2-azabicyclo[2.1.1]hexane has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive compounds and potential drug candidates.
Organic Synthesis: Serves as a versatile intermediate in the synthesis of complex organic molecules.
Material Science:
Mécanisme D'action
The mechanism of action of 2-Propan-2-yl-2-azabicyclo[2.1.1]hexane involves its interaction with molecular targets through its nitrogen atom. The compound can act as a nucleophile, participating in various chemical reactions. Its rigid bicyclic structure also contributes to its unique reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azabicyclo[2.1.1]hexane: Similar structure but lacks the isopropyl group.
2-Azabicyclo[2.2.1]heptane: Larger bicyclic structure with different reactivity.
Bicyclo[1.1.1]pentane: Different bicyclic system with unique properties.
Uniqueness
2-Propan-2-yl-2-azabicyclo[21The presence of the nitrogen atom within the bicyclic structure also contributes to its distinct properties compared to other bicyclic compounds .
Propriétés
Numéro CAS |
175021-19-9 |
|---|---|
Formule moléculaire |
C8H15N |
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
2-propan-2-yl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C8H15N/c1-6(2)9-5-7-3-8(9)4-7/h6-8H,3-5H2,1-2H3 |
Clé InChI |
FURXRIUSNLWPAX-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC2CC1C2 |
SMILES canonique |
CC(C)N1CC2CC1C2 |
Synonymes |
2-Azabicyclo[2.1.1]hexane,2-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6,6-dimethyl-4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B71301.png)
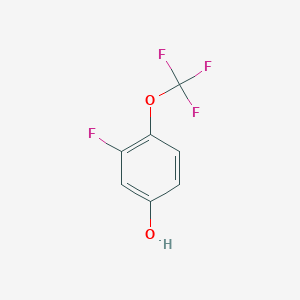



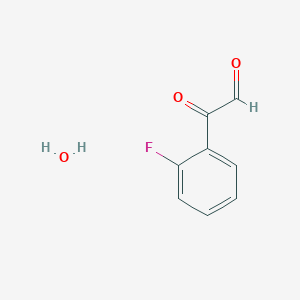
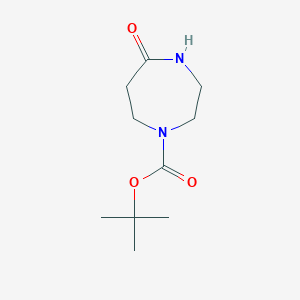

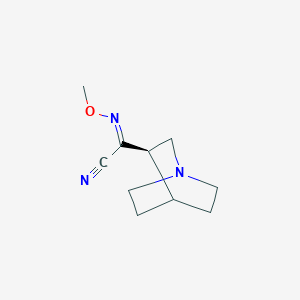

![ACETALDEHYDE,[(4-ETHOXY-5-FLUORO-PYRIMIDIN-2-YL)OXY]-](/img/structure/B71326.png)
